molecular formula C20H30Sr B571019 Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium CAS No. 112379-48-3

Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium

Cat. No.: B571019
CAS No.: 112379-48-3
M. Wt: 358.08
InChI Key: AUDKJYXOBTVDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium is an organometallic compound featuring strontium as the central metal atom coordinated by two pentamethylcyclopentadienyl ligands. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium typically involves the reaction of strontium chloride with 1,2,3,4,5-pentamethylcyclopentadiene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form strontium oxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield strontium metal.

    Substitution: The pentamethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields strontium oxide, while reduction can produce elemental strontium .

Scientific Research Applications

Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium has several scientific research applications:

Mechanism of Action

The mechanism by which Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium exerts its effects involves the interaction of the strontium atom with various molecular targets. The pentamethylcyclopentadienyl ligands stabilize the strontium center, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(pentamethylcyclopentadienyl)calcium
  • Bis(pentamethylcyclopentadienyl)barium
  • Bis(pentamethylcyclopentadienyl)magnesium

Uniqueness

Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium is unique due to the specific properties imparted by the strontium atom. Compared to its calcium, barium, and magnesium counterparts, it exhibits different reactivity and stability profiles, making it suitable for distinct applications in research and industry .

Properties

IUPAC Name

strontium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15.Sr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKJYXOBTVDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.